

Application Note: ^1H and ^{13}C NMR Spectral Analysis of Dimethyl Azelate

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Compound of Interest

Compound Name: Dimethyl Azelate

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Introduction

Dimethyl azelate, the dimethyl ester of nonanedioic acid, is a dicarboxylic acid ester with applications in various fields, including the synthesis of polymers, lubricants, and as a plasticizer. In pharmaceutical and drug development, it can serve as a key intermediate or building block for more complex molecules. A thorough understanding of its chemical structure and purity is paramount, for which Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique. This application note provides detailed ^1H and ^{13}C NMR spectral data, experimental protocols for data acquisition, and a structural correlation of the spectral data for **dimethyl azelate**.

Chemical Structure and NMR Assignment

Dimethyl azelate ($\text{C}_{11}\text{H}_{20}\text{O}_4$) possesses a symmetrical structure, which simplifies its NMR spectra. The molecule has five chemically distinct sets of protons and carbons, as illustrated in the diagram below.

Caption: Structure of **Dimethyl Azelate** with NMR assignments.

Spectral Data Presentation

The following tables summarize the ^1H and ^{13}C NMR spectral data for **dimethyl azelate**, recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.

Table 1: ^1H NMR Spectral Data for Dimethyl Azelate (400 MHz, CDCl_3)

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
H_a ($-\text{OCH}_3$)	3.67	Singlet (s)	6H
H_b ($-\text{CH}_2-\text{C}=\text{O}$)	2.30	Triplet (t)	4H
H_c ($-\text{CH}_2-\text{CH}_2-\text{C}=\text{O}$)	1.62	Quintet	4H
H_c ($-\text{CH}_2-$)	1.32	Multiplet (m)	6H

Data sourced from ChemicalBook.[1]

Table 2: ^{13}C NMR Spectral Data for Dimethyl Azelate (100 MHz, CDCl_3)

Signal Assignment	Chemical Shift (δ , ppm)
C_a ($\text{C}=\text{O}$)	174.3
C_b ($-\text{OCH}_3$)	51.4
C_c ($-\text{CH}_2-\text{C}=\text{O}$)	34.0
C_c ($-\text{CH}_2-\text{CH}_2-\text{C}=\text{O}$)	29.0
C_e ($-\text{CH}_2-$)	24.9

Note: ^{13}C NMR data is based on typical chemical shift values and publicly available spectral databases. Precise values may vary slightly based on experimental conditions.

Experimental Protocols

The following are generalized protocols for the acquisition of high-quality ^1H and ^{13}C NMR spectra of **dimethyl azelate**.

Protocol 1: Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of **dimethyl azelate** for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Dissolution:** Gently vortex or swirl the vial to ensure complete dissolution of the sample.
- **Transfer:** Using a clean Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation.

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References

- 1. Dimethyl azelate(1732-10-1) ^1H NMR [m.chemicalbook.com]
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